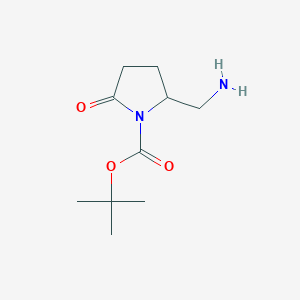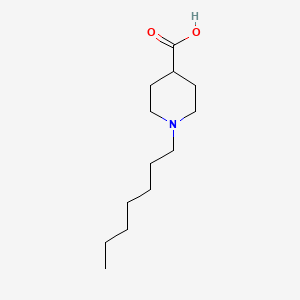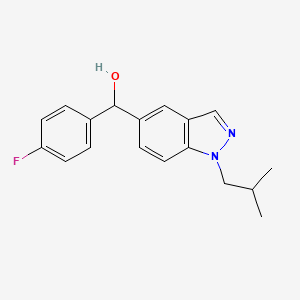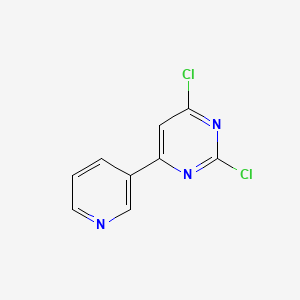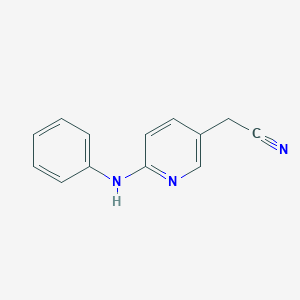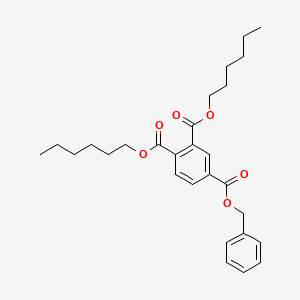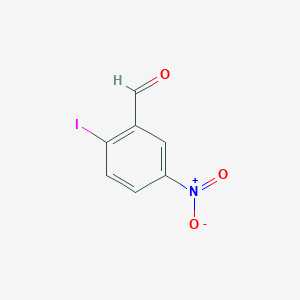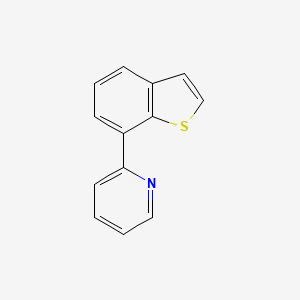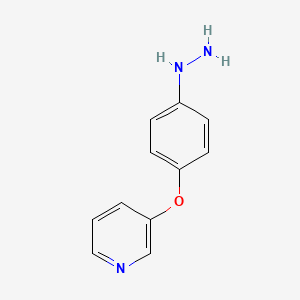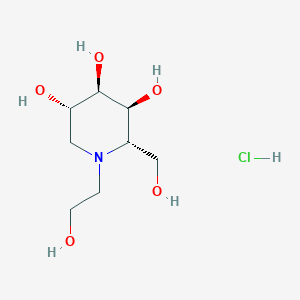
4-Morpholin-4-ylquinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholin-4-ylquinazoline-8-carboxamide is a heterocyclic compound that features a quinazoline core structure substituted with a morpholine ring at the 4-position and a carboxamide group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylquinazoline-8-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the quinazoline derivative with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing transition metal-catalyzed reactions to enhance yield and selectivity. These methods may include:
Transition Metal-Catalyzed Reactions: Utilizing catalysts such as palladium or copper to facilitate the formation of the quinazoline core and subsequent functionalization steps.
High-Throughput Synthesis: Employing automated synthesis platforms to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
4-Morpholin-4-ylquinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline and morpholine derivatives.
科学的研究の応用
4-Morpholin-4-ylquinazoline-8-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 4-Morpholin-4-ylquinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various cellular pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
4-Anilinoquinazoline Derivatives: Known for their anticancer activity, these compounds share the quinazoline core but differ in the substituents attached to the core.
Quinazoline N-Oxides: Oxidized derivatives of quinazoline with potential biological activities.
Dihydroquinazoline Derivatives: Reduced forms of quinazoline with distinct chemical and biological properties.
Uniqueness
4-Morpholin-4-ylquinazoline-8-carboxamide is unique due to the presence of both the morpholine ring and the carboxamide group, which confer specific chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for drug development and research.
特性
分子式 |
C13H14N4O2 |
|---|---|
分子量 |
258.28 g/mol |
IUPAC名 |
4-morpholin-4-ylquinazoline-8-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c14-12(18)9-2-1-3-10-11(9)15-8-16-13(10)17-4-6-19-7-5-17/h1-3,8H,4-7H2,(H2,14,18) |
InChIキー |
GCHMJLGIJQKFDV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=NC3=C2C=CC=C3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)


